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molecular formula C16H15F3O2 B8336461 4-(2-Hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether

4-(2-Hydroxy-1,1,1-trifluoro-2-propyl)phenol benzyl ether

Cat. No. B8336461
M. Wt: 296.28 g/mol
InChI Key: OPALQDHETVQLCV-UHFFFAOYSA-N
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Patent
US05889012

Procedure details

A solution of 30.0 g (0.107 mol) of 4-(trifluoroacetyl)phenyl benzyl ether in 50 ml of diethyl ether was added dropwise at 0° C. to a solution of 12.0 g (0.161 mol) of methylmagnesium chloride in 150 ml of diethyl ether. After 2 hours at reflux, the mixture was poured into saturated ammonium chloride solution. 31.3 g (99% of theory) were obtained of colorless product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:20])[C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:21][Mg]Cl.[Cl-].[NH4+]>C(OCC)C>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:20])([CH3:21])[C:16]([F:17])([F:18])[F:19])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(F)(F)F)=O
Name
Quantity
12 g
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
31.3 g (99% of theory) were obtained of colorless product

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(F)(F)F)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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